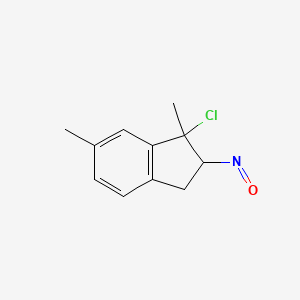![molecular formula C24H16N4 B14536964 1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl- CAS No. 62405-12-3](/img/structure/B14536964.png)
1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridazinoindole family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinoindole core with an indole and phenyl substituent, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol under reflux conditions to form 3,5-dihydro-4H-pyridazinoindol-4-one . Subsequent alkylation reactions with various alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate in acetone or potassium hydroxide in dimethyl sulfoxide yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Industry: Its unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl- involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, survival, and metabolism . This inhibition leads to the up-regulation of pro-apoptotic genes and the down-regulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyridazino[4,5-b]indole: Another member of the pyridazinoindole family with similar biological activities.
Carbazole: A structurally related compound with known anticancer and antimicrobial properties.
Indole: A simpler structure that serves as a precursor for many biologically active compounds.
Uniqueness
1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl- stands out due to its unique combination of a pyridazinoindole core with indole and phenyl substituents. This structural arrangement contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
CAS No. |
62405-12-3 |
|---|---|
Molecular Formula |
C24H16N4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-3-phenyl-9H-pyridazino[3,4-b]indole |
InChI |
InChI=1S/C24H16N4/c1-2-8-15(9-3-1)23-21(18-14-25-19-12-6-4-10-16(18)19)22-17-11-5-7-13-20(17)26-24(22)28-27-23/h1-14,25H,(H,26,28) |
InChI Key |
BFTRWMJCUDWEIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C(=C2C4=CNC5=CC=CC=C54)C6=CC=CC=C6N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2-[(3-methylbutyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B14536884.png)
![3-tert-Butyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14536903.png)


![Bicyclo[4.2.0]oct-1-en-3-one](/img/structure/B14536930.png)


![6-[(3,5-Dichloro-6-fluoropyridin-2-YL)oxy]hexan-1-OL](/img/structure/B14536938.png)

![8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate](/img/structure/B14536943.png)

![N~2~-[3-(Piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14536949.png)


